1-pentyl-1H-imidazole-4-carboxylic acid

Lipophilicity Drug-likeness Medicinal Chemistry

1-Pentyl-1H-imidazole-4-carboxylic acid (CAS 1422023-46-8, molecular formula C₉H₁₄N₂O₂, MW 182.22 g/mol) is an N¹-alkylated imidazole-4-carboxylic acid building block featuring a linear five-carbon (n-pentyl) chain at the 1-position and a free carboxylic acid at the 4-position. The compound belongs to the 1-carboxyalkylimidazole class, which has been studied for chain-length-dependent inhibition of prostaglandin endoperoxide thromboxane isomerase.

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1422023-46-8
Cat. No. B1470236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-pentyl-1H-imidazole-4-carboxylic acid
CAS1422023-46-8
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCCN1C=C(N=C1)C(=O)O
InChIInChI=1S/C9H14N2O2/c1-2-3-4-5-11-6-8(9(12)13)10-7-11/h6-7H,2-5H2,1H3,(H,12,13)
InChIKeyXKYKHNNHZSNVFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Pentyl-1H-Imidazole-4-Carboxylic Acid (CAS 1422023-46-8): Procurement-Relevant Chemical Identity and Physicochemical Profile


1-Pentyl-1H-imidazole-4-carboxylic acid (CAS 1422023-46-8, molecular formula C₉H₁₄N₂O₂, MW 182.22 g/mol) is an N¹-alkylated imidazole-4-carboxylic acid building block featuring a linear five-carbon (n-pentyl) chain at the 1-position and a free carboxylic acid at the 4-position [1]. The compound belongs to the 1-carboxyalkylimidazole class, which has been studied for chain-length-dependent inhibition of prostaglandin endoperoxide thromboxane isomerase [2]. Its computed XLogP3 of 1.6 and topological polar surface area of 55.1 Ų position it as a moderately lipophilic heterocyclic carboxylic acid with one hydrogen bond donor and three hydrogen bond acceptors [1].

Why 1-Pentyl-1H-Imidazole-4-Carboxylic Acid Cannot Be Simply Interchanged with Shorter-, Longer-, or Branched-Alkyl Analogs


Within the 1-alkyl-1H-imidazole-4-carboxylic acid homologous series, the length and topology of the N¹-alkyl substituent directly modulate two critical and coupled properties: computed lipophilicity (XLogP3) and conformational flexibility (rotatable bond count), while the carboxylic acid at C4 preserves a constant hydrogen bond donor capacity and polar surface area [1]. Substituting a propyl, butyl, or hexyl chain alters the lipophilic–hydrophilic balance, which preclinical SAR studies on 1-carboxyalkylimidazoles have shown to govern potency at thromboxane isomerase [2]; replacing the linear pentyl group with a branched isopentyl chain changes the number of rotatable bonds without altering molecular weight, potentially affecting entropic contributions to target binding [1]. Furthermore, replacing the free carboxylic acid with its methyl ester eliminates the hydrogen bond donor, removing a key pharmacophoric feature and a synthetic derivatization handle [3]. These quantitative physicochemical differences preclude generic substitution without altering experimental outcomes in medicinal chemistry, chemical biology, or materials science applications.

Quantitative Differentiation Evidence for 1-Pentyl-1H-Imidazole-4-Carboxylic Acid vs. Closest Analogs


XLogP3 Lipophilicity Differentiation Across 1-Alkyl Chain Homologs

The target compound (n-pentyl) exhibits a computed XLogP3 of 1.6, which is intermediate within the linear 1-alkyl-1H-imidazole-4-carboxylic acid series and distinct from the branched isopentyl isomer. The parent 1H-imidazole-4-carboxylic acid (no alkyl substituent) has an XLogP3 of -0.1 [1]. The linear homolog series shows XLogP3 values of 0.7 (propyl), 1.1 (butyl), 1.6 (pentyl), and 2.1 (hexyl), establishing a consistent increment of approximately 0.5 log units per methylene unit [1]. The branched 1-isopentyl isomer has an XLogP3 of 1.5, 0.1 log units lower than the linear pentyl despite identical molecular formula and molecular weight [1].

Lipophilicity Drug-likeness Medicinal Chemistry

Rotatable Bond Count: Linear Pentyl vs. Branched Isopentyl Conformational Flexibility

The linear n-pentyl substituent confers 5 rotatable bonds to 1-pentyl-1H-imidazole-4-carboxylic acid, compared to 4 rotatable bonds for the branched 1-isopentyl isomer, despite both sharing the molecular formula C₉H₁₄N₂O₂ and molecular weight of 182.22 g/mol [1]. This difference arises from the branched methyl group in isopentyl, which restricts one C–C bond rotation relative to the fully linear pentyl chain. In comparison, the shorter-chain homologs have 3 (propyl) and 4 (butyl) rotatable bonds, while the longer hexyl analog has 6 [1].

Conformational entropy Ligand design Molecular recognition

Hydrogen Bond Donor Presence: Free Carboxylic Acid vs. Methyl Ester Prodrug/Intermediate Form

1-Pentyl-1H-imidazole-4-carboxylic acid possesses one hydrogen bond donor (the carboxylic acid –OH) whereas its methyl ester derivative (CAS 521084-22-0, methyl 1-pentyl-1H-imidazole-4-carboxylate) has zero hydrogen bond donors [1]. Both compounds share three hydrogen bond acceptors. The carboxylic acid form has a molecular weight of 182.22 g/mol vs. 196.25 g/mol for the methyl ester [1]. Additionally, the free acid carries a formal charge of 0 at neutral pH but can ionize (predicted pKa ~3–4 for imidazole-4-carboxylic acids), enabling salt formation .

Hydrogen bonding Derivatization handle Synthetic intermediate

Chain-Length-Dependent Thromboxane Isomerase Inhibition in the 1-Carboxyalkylimidazole Series

Yoshimoto et al. (1978) demonstrated that 1-carboxyalkylimidazoles inhibit prostaglandin endoperoxide thromboxane isomerase from bovine platelet microsomes in a manner strictly dependent on the length of the carboxyalkyl chain [1]. 1-Carboxyheptylimidazole (C7 chain) was the most potent inhibitor, achieving 'almost complete inhibition at a concentration on the order of 1 µM' [1]. Shorter chain derivatives showed progressively lower inhibitory potency. By contrast, 1-alkylimidazoles lacking the carboxylic acid group inhibited the isomerase only at higher concentrations and were non-selective, also suppressing prostaglandin H₂ formation from arachidonic acid [1]. The 1-pentyl-4-carboxylic acid compound (C5 chain) sits on the ascending limb of this chain-length SAR, occupying a specific point where potency is meaningful but distinct from both the suboptimal shorter chains and the optimal C7 chain.

Thromboxane synthase Platelet aggregation SAR

Topological Polar Surface Area Constancy Across the 1-Alkyl Homologous Series

Despite increasing alkyl chain length and corresponding lipophilicity, all 1-alkyl-1H-imidazole-4-carboxylic acids share an identical topological polar surface area (TPSA) of 55.1 Ų [1]. This includes the parent compound (no alkyl), 1-propyl, 1-butyl, 1-pentyl, 1-isopentyl, and 1-hexyl derivatives. The TPSA value is well below the 140 Ų threshold commonly associated with poor oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration [2].

Polar surface area Membrane permeability Blood-brain barrier

Positional Carboxylic Acid Regiochemistry: 4-COOH vs. 2-COOH and 5-COOH Imidazole Isomers

1-Pentyl-1H-imidazole-4-carboxylic acid bears the carboxylic acid at the 4-position of the imidazole ring. The corresponding 2-carboxylic acid and 5-carboxylic acid regioisomers are chemically distinct entities with different CAS numbers (e.g., 1-isopentyl-1H-imidazole-2-carboxylic acid is commercially cataloged separately) . The 4-carboxylic acid regiochemistry is synthetically accessible via regioselective alkylation of imidazole-4-carboxylic acid esters, a route that yields the 4-substituted product as the major regioisomer under controlled conditions [1]. In contrast, the 2-carboxylic acid analog requires a different synthetic strategy. The 4-COOH regioisomer places the carboxylate in a几何 arrangement that favors bidentate metal coordination and participation in hydrogen-bonding networks distinct from the 2- or 5-substituted isomers [2].

Regiochemistry Synthetic accessibility Metal coordination

Optimal Application Scenarios for 1-Pentyl-1H-Imidazole-4-Carboxylic Acid Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Thromboxane Pathway Modulator Lead Optimization

For programs targeting prostaglandin endoperoxide thromboxane isomerase or related enzymes in the arachidonic acid cascade, 1-pentyl-1H-imidazole-4-carboxylic acid provides a C5 chain-length scaffold that, based on the Yoshimoto et al. (1978) SAR, is positioned on the ascending potency limb. The free carboxylic acid serves as both a pharmacophoric element (essential for selective isomerase inhibition over cyclooxygenase) and a synthetic handle for amide or ester prodrug derivatization [1]. Its XLogP3 of 1.6 and TPSA of 55.1 Ų place it within favorable drug-like property space, making it a superior starting point for hit-to-lead optimization compared to the less lipophilic butyl analog (XLogP3 = 1.1) or the more lipophilic but potentially less soluble hexyl analog (XLogP3 = 2.1).

Chemical Biology: Bifunctional Probe Design Requiring a Free Carboxylic Acid Anchor

The combination of a free carboxylic acid (HBD = 1) with a moderately lipophilic pentyl chain makes this compound an ideal scaffold for designing bifunctional chemical probes. The –COOH group can be conjugated to fluorescent reporters, biotin, or solid-support linkers via amide bond formation, while the pentyl chain provides hydrophobic anchoring to protein surfaces or membrane environments [1]. The linear pentyl topology (5 rotatable bonds) offers greater conformational reach than the branched isopentyl isomer (4 rotatable bonds), potentially enabling the conjugated payload to access binding pockets at a greater distance from the imidazole anchoring point [2].

Synthetic Methodology Development: N¹-Regioselective Alkylation Template

As a well-defined N¹-alkylated imidazole-4-carboxylic acid with unambiguous regiochemistry, this compound serves as an analytical standard and starting material for developing and validating new regioselective N-alkylation methods on the imidazole scaffold [1]. Its distinct XLogP3 (1.6) and retention characteristics relative to shorter- and longer-chain homologs facilitate HPLC method development for monitoring reaction progress and regiochemical purity. The free acid form enables direct use in coupling reactions without a preliminary deprotection step, streamlining synthetic workflows compared to the methyl ester analog [2].

Materials Science: Imidazole-Carboxylate Metal-Organic Framework (MOF) Ligand Precursor

The 4-carboxylic acid regioisomer, combined with the N¹-pentyl substituent, provides a specific coordination geometry for metal-organic framework construction. The imidazole N3 nitrogen and the deprotonated 4-carboxylate can participate in bidentate metal coordination, while the pentyl chain modulates pore hydrophobicity without altering the TPSA contribution from the coordinating groups. The XLogP3 of 1.6 represents a balanced lipophilicity for MOF applications requiring both framework stability in aqueous environments and sufficient hydrophobic character for guest molecule adsorption [1].

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